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Compound of Interest

Compound Name: N-Boc-allylglycine methyl ester

Cat. No.: B8674711 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Boc-allylglycine
methyl ester as a versatile building block in modern peptide synthesis. Detailed protocols for

its incorporation into peptide chains, the selective deprotection of its allyl group, and its

subsequent modification are provided, enabling the synthesis of complex and uniquely

functionalized peptides.

Introduction
N-Boc-allylglycine methyl ester is a valuable non-canonical amino acid derivative employed

in peptide chemistry to introduce a reactive handle for post-synthesis modifications. The Boc

(tert-butyloxycarbonyl) protecting group on the α-amine allows for its use in standard Boc-

based solid-phase peptide synthesis (SPPS). The key feature of this building block is the allyl

group on the side chain, which is orthogonal to the commonly used Fmoc and Boc protecting

groups. This orthogonality permits the selective removal of the allyl group at any stage of the

synthesis, paving the way for site-specific modifications such as cyclization, labeling, or the

introduction of other functional moieties.[1][2]

Key Applications
The unique reactivity of the allyl side chain makes N-Boc-allylglycine methyl ester a versatile

tool for a range of applications in peptide science and drug discovery:
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Peptide Macrocyclization: The deprotected allylglycine side chain can be used as a point of

cyclization to form lactam bridges or other cyclic structures, which can enhance the peptide's

conformational stability, receptor affinity, and metabolic stability.[3]

Cross-Metathesis: The terminal alkene of the allyl group is a substrate for ruthenium-

catalyzed olefin metathesis. This allows for the introduction of a wide variety of substituents

onto the peptide scaffold, including fluorescent probes, glycosides, and lipophilic chains, by

reacting the peptide with a suitable olefin partner.[4][5][6]

Synthesis of Constrained Peptides and Peptidomimetics: The introduction of allylglycine and

its subsequent modifications can be used to create peptides with constrained conformations

that mimic protein secondary structures like β-turns.[7][8]

Synthesis of Bioactive Peptides: This building block has been utilized in the synthesis of

various bioactive peptides, including inhibitors of proteases such as HCV NS3.[7][8]

Data Presentation
Table 1: Synthesis of N-Boc-allylglycine Methyl Ester

Starting
Material

Reagents Solvent Yield Reference

tert-butyl (R)-1-

(methoxycarbony

l)-2-

iodoethylcarbam

ate

Zinc dust, 1,2-

dibromoethane,

TMS-Cl,

Pd₂(dba)₃, tri(o-

tolyl)phosphine,

vinyl bromide

(1M in THF)

DMF 65% [9]

tert-butyl (S)-1-

(methoxycarbony

l)-2-

hydroxyethylcarb

amate

I₂, PPh₃,

Imidazole
CH₂Cl₂ 82% [7][9]

Table 2: Allyl Group Deprotection Conditions
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Catalyst
Scavenger/
Additives

Solvent Conditions
Efficiency/Y
ield

Reference

Pd(PPh₃)₄ Phenylsilane DCM

Room

temperature,

2 x 30 min,

atmospheric

Complete

conversion
[1]

Pd(PPh₃)₄

Acetic acid,

N-

methylmorph

oline

Chloroform
Inert

atmosphere
Satisfactory [2]

Pd(PPh₃)₂Cl₂
Meldrum's

acid, TES-H
Not specified Not specified High yields

Pd(0)

Dimethylbarbi

turic acid

(DMB)

DMF

Room

temperature,

16 h

99% purity [10]

Microwave-

assisted with

Pd catalyst

Not specified Not specified
Microwave

irradiation

Accelerated

removal
[3]

Table 3: Cross-Metathesis of Allylglycine-Containing
Peptides
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Peptide
Substrate

Olefin
Partner

Catalyst
(Ru-based)

Solvent Yield Reference

Perbenzylate

d β-C-allyl

mannopyrano

side

Allyl glycine

derivative

Grubbs'

catalyst

[Cl₂(PCy₃)₂R

u=CHPh]

Not specified 65% [4]

N-alkenyl-

containing

oligoglycines

O- or C-allyl

glycosides

Grubbs'

catalyst

[Cl₂(PCy₃)₂R

u=CHPh]

Not specified 40-52% [4]

Homoallylglyc

ine

derivatives

Aryl-

substituted

alkenes

(Cy₃P)₂Cl₂Ru

=CHPh
Not specified 43-55% [4][5]

Homoallylglyc

ine

derivatives

Alkyl-

substituted

alkenes

(Cy₃P)₂Cl₂Ru

=CHPh
Not specified 55-66% [4][5]

FmocHagOH

on Wang

resin

Dodec-1-ene
(Cy₃P)₂Cl₂Ru

=CHPh
Not specified 74% [5]

Experimental Protocols
Protocol 1: Synthesis of N-Boc-allylglycine Methyl Ester
This protocol is adapted from a procedure published in Organic Syntheses.[7][9]

Materials:

tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate

Zinc dust (<10 µm)

Dry N,N-Dimethylformamide (DMF)

1,2-Dibromoethane
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Chlorotrimethylsilane (TMS-Cl)

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

Tri(o-tolyl)phosphine

Vinyl bromide (1 M solution in THF)

Ethyl acetate

Water

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

Activate zinc dust by stirring with 1,2-dibromoethane in dry DMF at 60°C for 45 minutes

under an inert atmosphere (Argon).

Cool the mixture to room temperature and add TMS-Cl. Stir for 40 minutes.

Add a solution of tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate in dry DMF to the

activated zinc slurry and heat at 35°C for 60 minutes.

After completion of the zinc insertion, cool the reaction mixture to room temperature and add

Pd₂(dba)₃ and tri(o-tolyl)phosphine.

Cool the resulting mixture to -78°C and add a solution of vinyl bromide in THF dropwise.

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

Quench the reaction with saturated aqueous ammonium chloride.

Extract the aqueous layer with ethyl acetate.
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate,

and concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography to yield N-Boc-allylglycine
methyl ester as a colorless oil. The yield is typically around 65%.[9]

Protocol 2: Incorporation into a Peptide using Boc-SPPS
This is a general protocol for the incorporation of N-Boc-allylglycine methyl ester into a

peptide chain using manual solid-phase peptide synthesis.

Materials:

Pre-loaded resin (e.g., MBHA resin for peptide amides)

N-Boc-allylglycine (saponified from the methyl ester)

Dichloromethane (DCM)

Trifluoroacetic acid (TFA)

Diisopropylethylamine (DIEA)

Coupling reagent (e.g., HBTU, HATU)

N,N-Dimethylformamide (DMF)

Procedure:

Swell the resin in DCM in a reaction vessel.

Deprotection: Remove the Boc group from the N-terminal amino acid on the resin by treating

with a solution of 50% TFA in DCM for 30 minutes.

Wash the resin thoroughly with DCM and DMF.

Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF.

Wash the resin with DMF.
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Coupling: In a separate vial, pre-activate N-Boc-allylglycine (2-4 equivalents relative to resin

loading) with the coupling reagent (e.g., HBTU) and DIEA in DMF for 5-10 minutes.

Add the activated amino acid solution to the resin and shake for 1-2 hours.

Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).

Wash the resin with DMF and DCM to remove excess reagents and byproducts.

Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids

in the sequence.

Protocol 3: On-Resin Allyl Group Deprotection
This protocol describes the selective removal of the allyl side-chain protecting group from a

resin-bound peptide.

Materials:

Peptide-resin containing an allylglycine residue

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

Phenylsilane

Dichloromethane (DCM), degassed

Procedure:

Swell the peptide-resin in degassed DCM in a reaction vessel under an inert atmosphere.

Prepare a solution of Pd(PPh₃)₄ (0.2-0.5 equivalents relative to the allyl group) and

phenylsilane (10-20 equivalents) in degassed DCM.

Add the catalyst solution to the resin and shake at room temperature.

The reaction is typically complete within 1-2 hours. It is often performed in two 30-minute

intervals with fresh catalyst solution.[1]
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Monitor the deprotection by LC-MS analysis of a small cleaved sample.

Wash the resin extensively with DCM, DMF, and a chelating agent solution (e.g., sodium

diethyldithiocarbamate in DMF) to remove palladium residues.

Wash the resin again with DMF and DCM.

Protocol 4: On-Resin Cross-Metathesis
This protocol outlines the modification of the allylglycine side chain via ruthenium-catalyzed

cross-metathesis.

Materials:

Peptide-resin containing an allylglycine residue

Desired olefin partner (e.g., a fluorescently labeled alkene)

Grubbs' 2nd generation catalyst

Dichloromethane (DCM), degassed

Procedure:

Swell the peptide-resin in degassed DCM in a reaction vessel under an inert atmosphere.

Add the olefin partner (5-10 equivalents) to the resin.

Add Grubbs' 2nd generation catalyst (5-10 mol% relative to the peptide) dissolved in a small

amount of degassed DCM.

Shake the reaction mixture at room temperature or with gentle heating (e.g., 40°C) for 2-12

hours.

Monitor the reaction progress by LC-MS analysis of a small cleaved sample.

Upon completion, wash the resin thoroughly with DCM, DMF, and a ruthenium scavenger if

necessary.
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Caption: Workflow for the synthesis and application of N-Boc-allylglycine methyl ester.
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Further Reactions
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Caption: Pathways for post-synthetic modification of allylglycine-containing peptides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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